Propoxycarbazone-2-hydroxypropoxy
Overview
Description
Propoxycarbazone-2-hydroxypropoxy is a useful research compound. Its molecular formula is C15H18N4O8S and its molecular weight is 414.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Propoxycarbazone-2-hydroxypropoxy is a derivative of Propoxycarbazone-sodium, which is a post-emergence trazolone herbicide . It is absorbed by leaves and roots and translocated within the plant. It inhibits plant amino acid synthesis, specifically the enzyme acetohydroxyacid synthase (AHAS) . This inhibition disrupts protein synthesis and plant growth, leading to the death of the plant.
Biochemical Pathways
As it inhibits the enzyme ahas, it likely affects the pathways involving the synthesis of branched-chain amino acids, such as leucine, isoleucine, and valine .
Result of Action
The result of this compound’s action is the inhibition of plant growth, leading to the death of the plant . By inhibiting the enzyme AHAS, it disrupts protein synthesis, which is crucial for plant growth and development .
Action Environment
This compound is highly soluble in water and mobile in soils, which means it has a high tendency to leach to groundwater . . These properties suggest that environmental factors such as soil type, rainfall, and temperature could influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Propoxycarbazone-2-hydroxypropoxy plays a significant role in biochemical reactions, particularly in inhibiting the activity of acetolactate synthase (ALS), an enzyme crucial for the synthesis of branched-chain amino acids in plants . By inhibiting ALS, this compound disrupts the production of essential amino acids, leading to the death of targeted weeds. The compound interacts with ALS by binding to its active site, thereby preventing the enzyme from catalyzing its normal reactions .
Cellular Effects
This compound affects various types of cells and cellular processes. In plant cells, it inhibits cell division and growth by disrupting the synthesis of branched-chain amino acids . This inhibition leads to a cascade of cellular effects, including altered cell signaling pathways, changes in gene expression, and disruptions in cellular metabolism. The compound’s impact on cell signaling pathways can result in the accumulation of toxic intermediates, further contributing to cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of acetolactate synthase (ALS), leading to enzyme inhibition . This binding prevents ALS from catalyzing the conversion of pyruvate to acetolactate, a critical step in the biosynthesis of branched-chain amino acids. The inhibition of ALS results in the accumulation of pyruvate and other upstream metabolites, disrupting cellular metabolism and leading to the death of the targeted weeds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its degradation can occur over extended periods . Long-term studies have shown that this compound can have lasting effects on cellular function, including persistent inhibition of ALS activity and prolonged disruptions in cellular metabolism . These temporal effects highlight the importance of understanding the compound’s stability and degradation in different environments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and adverse effects . At higher doses, this compound can cause significant toxic effects, including disruptions in normal cellular functions and potential organ damage . Studies have identified threshold effects, where the compound’s impact becomes more pronounced at specific dosage levels . Understanding these dosage effects is crucial for determining safe and effective application rates in agricultural settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as an ALS inhibitor . The compound interacts with enzymes and cofactors involved in the biosynthesis of branched-chain amino acids, leading to disruptions in metabolic flux and changes in metabolite levels . These interactions can result in the accumulation of toxic intermediates and the depletion of essential amino acids, ultimately affecting cellular metabolism and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and distribution, affecting its overall efficacy and impact on targeted cells .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with its target enzymes and other biomolecules, affecting its overall efficacy and impact on cellular processes . Understanding the subcellular localization of this compound is essential for optimizing its use in agricultural applications.
Properties
IUPAC Name |
methyl 2-[[3-(2-hydroxypropoxy)-4-methyl-5-oxo-1,2,4-triazole-1-carbonyl]sulfamoyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O8S/c1-9(20)8-27-14-16-19(15(23)18(14)2)13(22)17-28(24,25)11-7-5-4-6-10(11)12(21)26-3/h4-7,9,20H,8H2,1-3H3,(H,17,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXDBOLTMWLLPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=NN(C(=O)N1C)C(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801024879 | |
Record name | Propoxycarbazone-2-hydroxypropoxy | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801024879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
496925-02-1 | |
Record name | Propoxycarbazone-2-hydroxypropoxy | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801024879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-propoxycarbazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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